molecular formula C22H27NO3S B12122555 N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12122555
M. Wt: 385.5 g/mol
InChI Key: YERFLBHQEQRKOL-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by two distinct substituents: a 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C22H27NO3S/c1-22(2,3)19-11-9-17(10-12-19)15-23(20-13-14-27(25,26)16-20)21(24)18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3

InChI Key

YERFLBHQEQRKOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a thiophene ring and a benzamide moiety. Its molecular formula is C22H30N2O2SC_{22}H_{30}N_{2}O_{2}S, with a molecular weight of approximately 394.6 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, it has shown cytotoxic effects on HeLa and MCF-7 cells, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : There are indications that the compound possesses antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
  • Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Target Interaction : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways. This interaction could lead to the modulation of signaling pathways critical for cell growth and apoptosis.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may help mitigate oxidative damage within cells, thereby influencing processes such as inflammation and tumorigenesis.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Testing : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines. The IC50 values for HeLa and MCF-7 cells were reported to be lower than those for standard chemotherapeutic agents .
  • Microbial Inhibition Assays : The compound was tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations. This suggests potential applications in developing new antimicrobial agents .
  • Antioxidant Studies : Research indicated that this compound scavenges free radicals effectively, suggesting its utility in formulations aimed at combating oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
This compoundC22H30N2O2SAnticancer and antimicrobial properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylbenzamideC19H21NOS2Lacks tert-butyl; simpler structure but retains thiophene features
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamideC22H26FNO3SSimilar thiophene structure; fluorine substitution

The distinct arrangement of substituents in this compound may lead to unique biological interactions compared to its analogs.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related benzamides (Table 1):

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name R₁ (Benzamide Substituent) R₂ (Amine Substituent) Key Features/Activities Reference
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 4-tert-butylbenzyl 1,1-dioxidotetrahydrothiophen-3-yl High lipophilicity, potential sulfone-mediated interactions N/A
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-isopropylbenzyl 1,1-dioxidotetrahydrothiophen-3-yl, 4-hexyloxy Increased solubility (hexyloxy chain)
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg) 4-tert-butyl 4-chloro-3-methoxyphenyl Moderate yield (44%), halogenated aryl group
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Benzamide core 4-hydroxyphenylthiourea Antioxidant (% inhibition: 86.6)
1-Benzoyl-3-(4-n-butylphenyl)thiourea Benzoyl 4-n-butylphenylthiourea Structural analog with thiourea linkage
Key Observations:
  • Lipophilicity : The tert-butyl group in the target compound likely enhances membrane permeability compared to analogs with smaller alkyl groups (e.g., isopropyl in ).
  • Solubility: The hexyloxy chain in may improve solubility in nonpolar media, whereas the sulfone group in the target compound could favor aqueous solubility.
  • Bioactivity : Antioxidant benzamides () prioritize electron-donating groups (e.g., -OH, -OCH₃), whereas the target compound’s tert-butyl and sulfone groups may target different biological pathways.

Physicochemical Properties (Inferred)

  • Molecular Weight : Higher than analogs due to the bulky tert-butyl and sulfone groups.
  • Stability : The sulfone group may enhance oxidative stability compared to thioether analogs.
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfone, contrasting with hexyloxy-containing analogs () that favor organic solvents.

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